molecular formula C25H33N7O2 B2612694 1,6,7-trimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923197-19-7

1,6,7-trimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2612694
CAS RN: 923197-19-7
M. Wt: 463.586
InChI Key: WYMDONLHTQGBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,6,7-trimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups, including an imidazo[2,1-f]purine group, a piperazine ring, and a phenylpropyl group .


Molecular Structure Analysis

The molecular formula of the compound is C25H33N7O2 . The compound contains several rings, including a purine ring (a type of heterocyclic aromatic ring), and a piperazine ring (a type of saturated heterocyclic ring). The presence of these rings, along with the various substituents, would give the compound a complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

  • A study synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them for serotonin receptor affinity and phosphodiesterase inhibitor activity. Some compounds demonstrated potential antidepressant and anxiolytic effects in vivo, suggesting the relevance of this compound in developing treatments for depression and anxiety disorders (Zagórska et al., 2016).

Antimicrobial Properties

  • Another research focused on synthesizing 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds displayed significant antibacterial and antifungal activities, highlighting the antimicrobial potential of derivatives related to the compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activity

  • A study involving the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives found that these compounds exhibited good anticancer activity. This research suggests potential applications in developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).

Antiasthmatic Properties

  • Research into xanthene derivatives, related to the compound in focus, revealed potential antiasthmatic activity. This study provides insights into the development of new anti-asthmatic agents (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Antihistaminic Activity

  • A synthesis of derivatives related to the compound showed good inhibition of histamine-induced bronchospasm, suggesting potential use in antihistaminic treatments (Pascal et al., 1985).

Antiviral Properties

  • Derivatives of this compound demonstrated moderate activity against viruses like rhinovirus, highlighting its potential application in antiviral therapies (Kim et al., 1978).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4,7,8-trimethyl-6-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-18-19(2)32-21-22(28(3)25(34)27-23(21)33)26-24(32)31(18)17-16-30-14-12-29(13-15-30)11-7-10-20-8-5-4-6-9-20/h4-6,8-9H,7,10-17H2,1-3H3,(H,27,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMDONLHTQGBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CCCC5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.